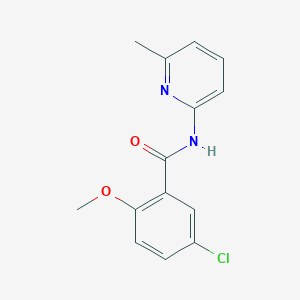![molecular formula C25H30N2O3S B232078 2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)
2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone, commonly known as HPI-140, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. HPI-140 has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Mecanismo De Acción
The mechanism of action of HPI-140 is not fully understood. However, studies have suggested that HPI-140 exerts its biological effects by modulating various signaling pathways. HPI-140 has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. HPI-140 has also been shown to inhibit the activation of Akt, a signaling protein that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
HPI-140 has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that HPI-140 inhibits the proliferation and migration of endothelial cells, which play a critical role in angiogenesis. HPI-140 has also been shown to induce apoptosis in cancer cells. In addition, HPI-140 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of HPI-140 is its broad spectrum of biological activities. HPI-140 has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a potential therapeutic agent for various diseases. However, one of the major limitations of HPI-140 is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on HPI-140. One potential direction is to further investigate the mechanism of action of HPI-140. Understanding the molecular pathways through which HPI-140 exerts its biological effects may lead to the development of more effective therapeutic agents. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of HPI-140 in vivo. This may provide valuable information on the optimal dosing and administration of HPI-140 for therapeutic use. Finally, further studies are needed to evaluate the safety and efficacy of HPI-140 in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of HPI-140 involves the reaction of 4-(methylsulfonyl)phenylhydrazine with 1,2,3,5,6,7-hexahydro-s-indacen-4-one in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 1-(4-piperazinyl)ethanone to yield HPI-140. The synthesis of HPI-140 has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
HPI-140 has been extensively studied for its potential therapeutic applications. In vitro studies have shown that HPI-140 exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. HPI-140 has also been shown to inhibit angiogenesis by suppressing the proliferation and migration of endothelial cells. In addition, HPI-140 has been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C25H30N2O3S |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
2-[4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazin-1-yl]-1-(4-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C25H30N2O3S/c1-31(29,30)21-10-8-18(9-11-21)24(28)17-26-12-14-27(15-13-26)25-22-6-2-4-19(22)16-20-5-3-7-23(20)25/h8-11,16H,2-7,12-15,17H2,1H3 |
Clave InChI |
SCNTVYLYSGUYHY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=C4CCCC4=CC5=C3CCC5 |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=C4CCCC4=CC5=C3CCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



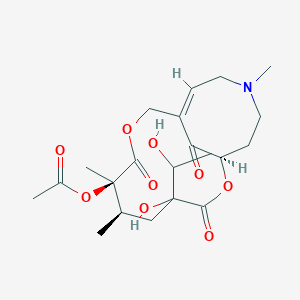
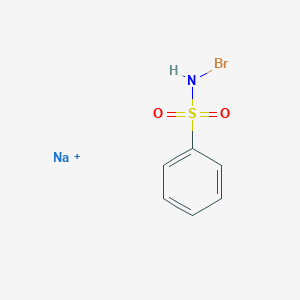
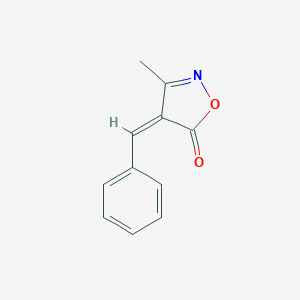
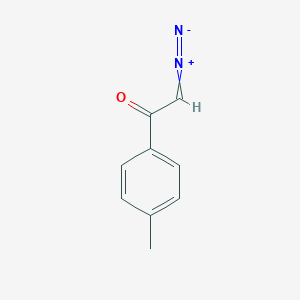
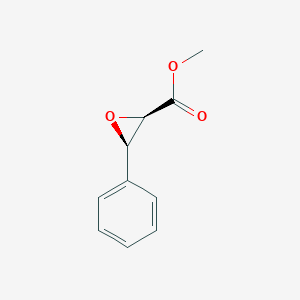
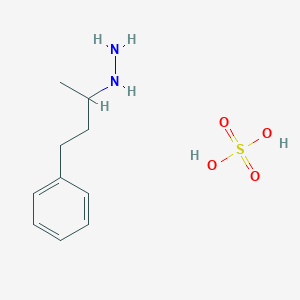
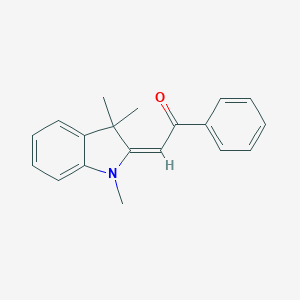
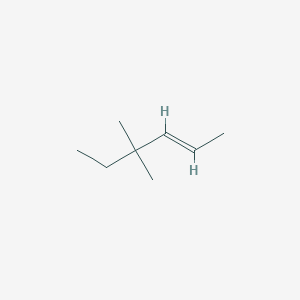
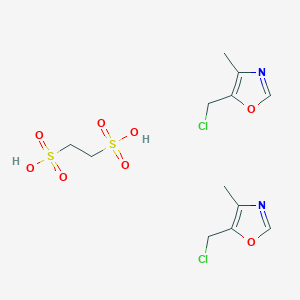
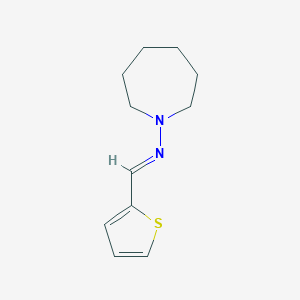
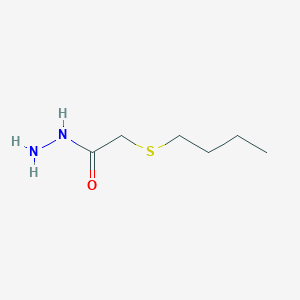
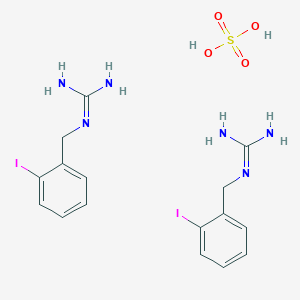
![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)
